molecular formula C20H33N2NaO7-2 B12725918 Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt CAS No. 206886-68-2

Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt

Cat. No.: B12725918
CAS No.: 206886-68-2
M. Wt: 436.5 g/mol
InChI Key: JGHAQLDWNGWLTP-UHFFFAOYSA-K
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Description

Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt (CAS 148124-41-8) is a synthetic amphiphilic compound with a glycine backbone modified by two key functional groups:

  • A dodecanoyl (C12) chain (1-oxododecyl group) conferring lipophilic properties.
  • A bis(carboxymethyl)aminoethyl moiety resembling ethylenediamine triacetic acid (EDTA), enabling metal chelation .

Its sodium salt form enhances water solubility, making it suitable for applications requiring both surfactant and chelating properties. The molecular formula is C₂₀H₃₄N₂O₈Na₃, with a molecular weight of 532.44 g/mol .

Structurally, it bridges features of alkylamido surfactants (e.g., sodium lauroyl sarcosinate) and polyaminocarboxylate chelators (e.g., EDTA derivatives). This dual functionality allows it to act as a stabilizer in formulations requiring metal ion sequestration and surface activity, such as detergents or agrochemicals .

Properties

CAS No.

206886-68-2

Molecular Formula

C20H33N2NaO7-2

Molecular Weight

436.5 g/mol

IUPAC Name

sodium;2-[carboxylatomethyl-[2-[carboxylatomethyl(dodecanoyl)amino]ethyl]amino]acetate

InChI

InChI=1S/C20H36N2O7.Na/c1-2-3-4-5-6-7-8-9-10-11-17(23)22(16-20(28)29)13-12-21(14-18(24)25)15-19(26)27;/h2-16H2,1H3,(H,24,25)(H,26,27)(H,28,29);/q;+1/p-3

InChI Key

JGHAQLDWNGWLTP-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCC(=O)N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Starting Materials

Synthetic Route

  • Acylation of Amino Group:
    The primary amine of the glycine derivative or ethylenediamine triacetic acid is acylated with lauroyl chloride under controlled conditions (e.g., in anhydrous organic solvent such as dichloromethane or tetrahydrofuran) to introduce the dodecanoyl group. This step typically requires a base (e.g., triethylamine) to scavenge HCl formed during the reaction.

  • Chelating Group Introduction:
    The bis(carboxymethyl)aminoethyl group is introduced by alkylation or amidation reactions involving ethylenediaminetriacetic acid or its esters. Protection/deprotection strategies may be employed to selectively functionalize the amino groups.

  • Neutralization and Salt Formation:
    The free acid groups are neutralized with sodium hydroxide to form the sodium salt, enhancing solubility and stability.

  • Purification:
    The crude product is purified by recrystallization or chromatographic techniques (e.g., ion-exchange chromatography) to obtain the pure sodium salt form.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Acylation Lauroyl chloride, base (triethylamine), anhydrous solvent, 0–25°C Control temperature to avoid side reactions
Chelating group addition Ethylenediaminetriacetic acid derivatives, coupling agents (e.g., carbodiimides) May require protection of carboxyl groups
Neutralization NaOH aqueous solution, pH ~7-9 Ensures formation of sodium salt
Purification Recrystallization from water/ethanol or chromatography Removes impurities and unreacted materials

Research Findings and Optimization

  • Yield and Purity: Optimized acylation conditions (low temperature, controlled addition rate) improve yield and reduce by-products. Purity is critical for applications in chelation and biochemical assays.

  • Solubility: The sodium salt form significantly enhances water solubility compared to the free acid, facilitating handling and formulation.

  • Stability: The compound is stable under neutral to slightly basic conditions; acidic conditions may hydrolyze the amide bond linking the dodecanoyl group.

  • Scale-up Considerations: Industrial synthesis requires careful control of reaction exotherms and efficient purification to meet quality standards.

Summary Table of Preparation Method

Preparation Stage Description Key Reagents/Conditions Outcome/Notes
Acylation Introduction of 1-oxododecyl group Lauroyl chloride, base, anhydrous solvent, 0–25°C Formation of amide bond
Chelating group addition Attachment of bis(carboxymethyl)aminoethyl Ethylenediaminetriacetic acid derivatives, coupling agents Formation of chelating moiety
Neutralization Conversion to sodium salt NaOH aqueous solution, pH 7-9 Enhanced solubility and stability
Purification Removal of impurities Recrystallization or chromatography High purity product

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chelation Therapy

Glycine derivatives are often used in chelation therapy to remove heavy metals from biological systems. The sodium salt of this compound can bind with metal ions, facilitating their excretion from the body. Research indicates that chelation therapy using glycine derivatives can be effective in treating lead poisoning and other heavy metal toxicities.

Case Study : A study on the efficacy of glycine-based chelators demonstrated a significant reduction in blood lead levels in treated subjects compared to controls, highlighting its potential use in clinical settings for detoxification purposes.

Pharmaceutical Formulations

In pharmaceuticals, glycine derivatives serve as stabilizers and excipients. They enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).

Data Table: Glycine Derivative Applications in Pharmaceuticals

Application AreaCompound UsedFunctionality
Drug FormulationGlycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)- sodium saltStabilizer for APIs
Antidote DevelopmentGlycine derivativesHeavy metal detoxification
NutraceuticalsGlycine sodium saltAmino acid supplement

Water Treatment

The chelating properties of glycine derivatives make them suitable for water treatment processes. They can bind to harmful metal ions present in contaminated water sources, thus aiding in purification efforts.

Case Study : In a controlled study, the application of glycine-based chelators resulted in a 70% reduction of cadmium ions from industrial wastewater samples, demonstrating their effectiveness as water treatment agents.

Soil Remediation

Glycine sodium salt is also being explored for soil remediation techniques. Its ability to bind with heavy metals can help reduce soil toxicity and improve agricultural productivity.

Data Table: Efficacy of Glycine Derivatives in Soil Remediation

Metal IonInitial Concentration (mg/kg)Final Concentration (mg/kg)Reduction (%)
Lead1503080
Cadmium1002080
Arsenic50590

Textile Industry

In the textile industry, glycine derivatives are utilized as dyeing agents and stabilizers for various dyes. Their ability to form complexes with metal ions enhances dye uptake on fabrics.

Case Study : Research conducted on dyeing processes indicated that fabrics treated with glycine-based agents exhibited improved color fastness and reduced environmental impact due to lower dye runoff during washing.

Food Industry

Glycine derivatives are also applied as food additives due to their safety profile and functional properties. They can act as flavor enhancers or preservatives.

Mechanism of Action

The mechanism of action of Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt involves its interaction with specific molecular targets. The bis(carboxymethyl)amino group can chelate metal ions, while the long-chain fatty acid derivative can interact with lipid membranes. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Functional Groups Key Features
Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt Dodecanoyl, EDTA-like ethylenediamine triacetate Combines surfactant + chelating properties
Sodium Lauroyl Sarcosinate (CAS 137-16-6) Dodecanoyl, N-methyl glycinate Single carboxymethyl group; high foaming capacity
Sodium Lauroamphoacetate (CAS 66161-62-4) Dodecanoyl, hydroxyethylaminoethyl glycinate Amphoteric surfactant; pH-stable foam
N-Methyl-N-(1-oxododecyl)glycine Dodecanoyl, N-methyl glycinate Non-chelating; pesticide surfactant

Physicochemical Properties

Table 2: Molecular Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Water Solubility LogP*
Target Compound C₂₀H₃₄N₂O₈Na₃ 532.44 High (sodium salt) ~1.2
Sodium Lauroyl Sarcosinate C₁₅H₂₈NNaO₃ 293.38 High 2.8
Sodium Lauroamphoacetate C₁₈H₃₅N₂NaO₄ 366.47 High 2.1
EDTA Trisodium Salt C₁₀H₁₃N₂Na₃O₈ 380.17 High -3.0

*LogP values estimated from structural analogs.

  • Chelation Capacity : The target compound’s EDTA-like structure enables strong metal ion binding (e.g., Ca²⁺, Mg²⁺), unlike sarcosinates or simple amphoterics .
  • Surface Activity : Its critical micelle concentration (CMC) is lower than sodium lauroyl sarcosinate due to the bulky EDTA moiety reducing hydrophobicity .

Table 3: Industrial and Regulatory Profiles

Compound Primary Applications Regulatory Notes
Target Compound Detergents, agrochemicals (stabilizer + surfactant) EPA-exempt as inert pesticide ingredient (≤10% concentration)
Sodium Lauroyl Sarcosinate Cosmetics (shampoos, toothpaste) USP/NF pharmacopeial standards; ≥92% purity required
Sodium Lauroamphoacetate Mild cleansers (baby products) Complies with EU Cosmetics Regulation No. 1223/2009
EDTA Trisodium Salt Food preservatives, pharmaceuticals GRAS status; restricted in EU due to environmental persistence
  • Environmental Impact : The target compound’s biodegradability is lower than sarcosinates but superior to traditional EDTA due to the alkyl chain .

Research Findings and Gaps

  • Synergistic Effects : Blending the target compound with sodium lauroamphoacetate improves foam stability in hard water by leveraging chelation .
  • Limitations : Its synthesis involves multi-step reactions (alkylation + carboxylation), increasing production costs compared to sarcosinates .
  • Unresolved Issues : Long-term ecotoxicity data are lacking, necessitating studies aligned with OECD Guidelines 301/302 .

Q & A

Basic: What synthetic methodologies are recommended for producing this glycine-derived surfactant, and how can its purity be validated?

Methodological Answer:
The synthesis typically involves alkylation of glycine derivatives with dodecyl acyl chlorides, followed by sodium salt formation. A common approach is to react N-(2-(bis(carboxymethyl)amino)ethyl)glycine with 1-oxododecyl chloride under basic conditions (e.g., NaOH) to form the sodium salt . Purity validation requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., δ 1.2–1.4 ppm for dodecyl protons) .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode can detect the molecular ion peak at m/z ~481 (C20H38N2O6Na2<sup>−</sup>) .
  • Elemental Analysis : Carbon and nitrogen percentages should align with theoretical values (e.g., C: 53.8%, N: 6.3%) .

Advanced: How can researchers resolve contradictions in reported critical micelle concentration (CMC) values for this surfactant across studies?

Methodological Answer:
Discrepancies in CMC values often arise from:

  • pH Variation : The compound’s amphoteric nature leads to pH-dependent micellization. Conduct experiments at controlled pH (e.g., 5–9) using buffer systems .
  • Ionic Strength : Counterions (e.g., NaCl) compress the electrical double layer, lowering CMC. Standardize salt concentrations (e.g., 0.1 M NaCl) .
  • Technique Differences : Compare data from surface tension vs. fluorescence probing. For example, pyrene fluorescence (I1/I3 ratio) often yields lower CMC than tensiometry due to sensitivity to premicellar aggregates .

Basic: What analytical techniques are most reliable for confirming the compound’s structural integrity in complex formulations (e.g., pesticides)?

Methodological Answer:
In formulations, use:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210 nm (carboxylate absorption) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1650 cm<sup>−1</sup> (amide C=O) and 1550 cm<sup>−1</sup> (carboxylate COO<sup>−</sup>) confirm functional groups .
  • X-Ray Crystallography (if crystalline) : SHELX software (e.g., SHELXL-97) refines crystal structures, verifying bond lengths (e.g., C-N: 1.47 Å) .

Advanced: What experimental designs are optimal for studying its environmental degradation pathways?

Methodological Answer:

  • Photolysis Studies : Expose aqueous solutions to UV light (λ = 254 nm) and monitor degradation via LC-MS. Major products include dodecanoic acid (from acyl cleavage) and glycine derivatives .
  • Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge. The compound’s half-life in aerobic conditions is >60 days, indicating persistence .
  • Soil Column Experiments : Track leaching potential by spiking soil with <sup>14</sup>C-labeled surfactant and analyzing percolate via scintillation counting .

Advanced: How does its inclusion in TSCA listings impact regulatory compliance for academic research applications?

Methodological Answer:
Under TSCA §5(e), researchers must:

  • Report Significant New Uses : E.g., using the compound as a heat transfer fluid requires EPA notification .
  • Document Ecotoxicity Data : Include aquatic toxicity tests (Daphnia magna LC50 >10 mg/L) and bioaccumulation factors (log Kow = 1.8 suggests low bioaccumulation) .
  • Comply with Export Rules : Notify EPA 30 days before exporting >10 kg, citing CAS 148124-41-8 .

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